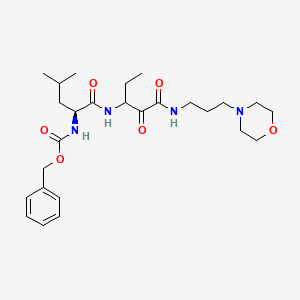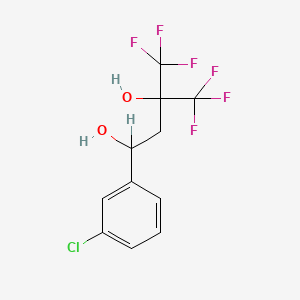
1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1,3-Butanediol derivatives, specifically those containing trifluoromethyl groups, have shown potential in antitumor applications. A study by Al-Suwaidan et al. (2015) revealed that certain compounds, including those related to 1,3-Butanediol, exhibited broad-spectrum antitumor activity and selective activities against various cancer cell lines, such as melanoma, colon, and breast cancer.
Solar Cell Sensitizers
Compounds based on 1,3-Butanediol, particularly those with β-diketonato-ruthenium complexes, have been explored for use in dye-sensitized solar cells. Research by Islam et al. (2006) suggests these complexes exhibit intense visible light absorption, which is crucial for solar cell efficiency.
Photoluminescent Properties
The study of europium(III) complexes with ligands derived from 1,3-Butanediol reveals their potential in photoluminescent applications. Martins et al. (2015) found these complexes to have significant absorption and emission properties, useful in designing efficient light-conversion devices.
Autotrophic Production
Research on the bacterium Cupriavidus necator H16, as detailed by Gascoyne et al. (2021), demonstrates its engineering for the production of (R)-1,3-butanediol. This is significant for synthesizing polymers and other industrial compounds using biocatalytic processes.
Organometallic Complex Synthesis
Complexes incorporating 1,3-Butanediol derivatives have been synthesized and characterized, with studies like that of Uršič et al. (2017) exploring their structural and spectral properties. Such research is foundational for developing new materials in chemistry.
Single-Ion Magnet Behavior
Dy(III) single-ion magnets utilizing β-diketonate ligands, related to 1,3-Butanediol, have been investigated for their magnetic behavior. Zhang et al. (2018) demonstrate that these complexes exhibit unique dynamic magnetic relaxation, important for applications in magnetic materials.
Eigenschaften
CAS-Nummer |
34848-22-1 |
|---|---|
Produktname |
1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- |
Molekularformel |
C11H9ClF6O2 |
Molekulargewicht |
322.63 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C11H9ClF6O2/c12-7-3-1-2-6(4-7)8(19)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,19-20H,5H2 |
InChI-Schlüssel |
ZJZRKRQGCWWBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
34848-22-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



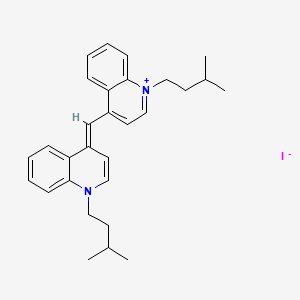
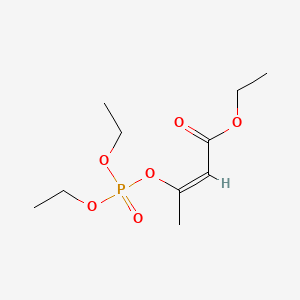
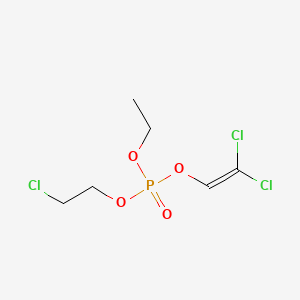
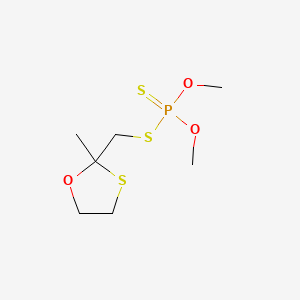
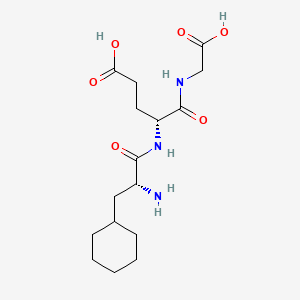
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
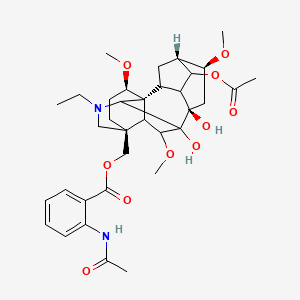
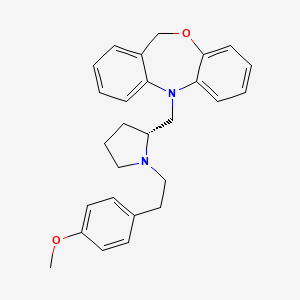
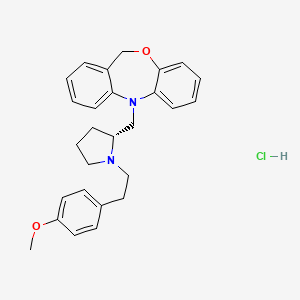
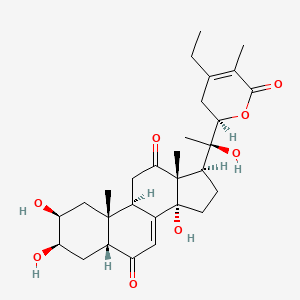
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
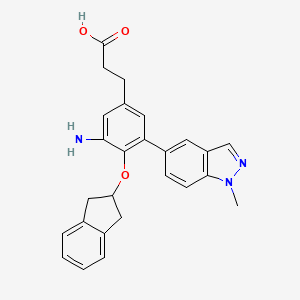
![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)
